5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the triazole ring.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.
Biology
In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities and could be studied for its potential as a therapeutic agent.
Medicine
In medicine, triazole derivatives are used in the development of drugs for various diseases. This compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antiviral agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal drug.
Rufinamide: A triazole derivative used as an anticonvulsant.
Uniqueness
5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-2-4-12(5-3-11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQDDPWVSQCTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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